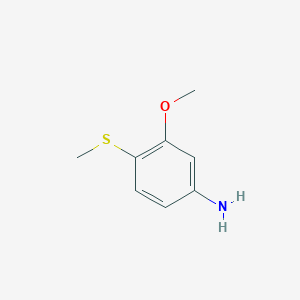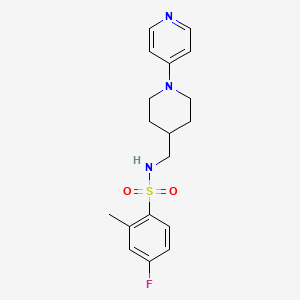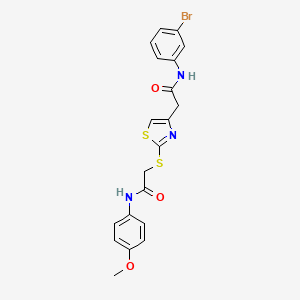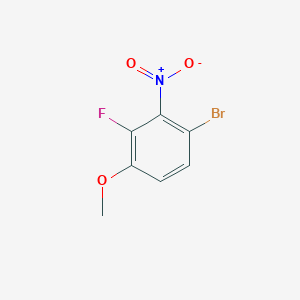![molecular formula C23H19N5O B2999062 N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-53716 is a small molecule drug that acts as a selective inhibitor of the kinase activity of platelet-derived growth factor receptors. It has been studied for its potential therapeutic applications in diseases involving abnormal cellular proliferation induced by platelet-derived growth factor receptor activation .
Mechanism of Action
Target of Action
The primary target of CGP-53716 is the Platelet-Derived Growth Factor Receptor (PDGFR) . PDGFR plays a crucial role in cell proliferation and migration, particularly in the context of vascular diseases .
Mode of Action
CGP-53716 acts by inhibiting the tyrosine kinase activity of PDGFR . This inhibition blocks the autophosphorylation of PDGFR, thereby preventing the activation of downstream signaling pathways that lead to cell proliferation and migration .
Biochemical Pathways
The inhibition of PDGFR by CGP-53716 affects several biochemical pathways. It blocks the phosphorylation of mitogen-activated protein kinase (MAPK), which is a key player in transmitting signals from receptors on the cell surface to the DNA in the nucleus . This inhibition also affects the expression of c-Fos protein, a component of the AP-1 transcription factor that regulates cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound is a small molecule drug, which typically have good bioavailability and can easily penetrate cell membranes .
Result of Action
The inhibition of PDGFR by CGP-53716 leads to a decrease in cell proliferation and migration . This has been observed in various cell types, including rat aortic smooth muscle cells and Balb/3T3 fibroblasts . In addition, CGP-53716 has been shown to prevent the development of obliterative bronchiolitis in rat models of lung transplantation .
Action Environment
The efficacy and stability of CGP-53716 can be influenced by various environmental factors. For instance, the stage of vascular maturation can affect the compound’s ability to induce vasodegeneration . Furthermore, the presence of other growth factors, such as Vascular Endothelial Growth Factor (VEGF), can modulate the effects of CGP-53716 .
Biochemical Analysis
Biochemical Properties
CGP-53716 interacts with the PDGF receptor, a protein tyrosine kinase . By inhibiting the tyrosine kinase activity of the PDGF receptor, CGP-53716 can block the signal transduction pathway of PDGF . This interaction is crucial in regulating cellular processes such as cell proliferation and migration .
Cellular Effects
CGP-53716 has significant effects on various types of cells and cellular processes. For instance, it inhibits serum-induced cell growth in rat aortic smooth muscle cells (RASMC), but not in Balb/3T3 fibroblasts . It also blocks PDGF-BB-induced phosphorylation of mitogen-activated protein kinase in RASMC . Furthermore, CGP-53716 inhibits PDGF-BB-induced c-Fos protein expression, which is consistent with the inhibition of PDGF-BB-induced DNA synthesis .
Molecular Mechanism
The molecular mechanism of action of CGP-53716 involves its interaction with the PDGF receptor. CGP-53716 completely blocks PDGF-BB tyrosine receptor autophosphorylation in RASMC and 3T3 cells . This inhibition of the PDGF receptor’s tyrosine kinase activity prevents the receptor from activating downstream signaling pathways that regulate cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CGP-53716 change over time. For example, in rat carotid artery ballooning injury in vivo, the migration of a-actin-positive cells on the luminal side of the internal elastic lamina was decreased with 50 mg/kg/day of CGP-53716 . This indicates that CGP-53716 can have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of CGP-53716 vary with different dosages in animal models. For instance, in rat carotid artery ballooning injury in vivo, a dose of 50 mg/kg/day of CGP-53716 significantly reduced the migration of a-actin-positive cells . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its role as a PDGF receptor inhibitor, it likely interacts with enzymes and cofactors involved in the PDGF signaling pathway .
Transport and Distribution
Given its role as a PDGF receptor inhibitor, it likely interacts with the PDGF receptor located on the cell membrane .
Subcellular Localization
Given its role as a PDGF receptor inhibitor, it likely interacts with the PDGF receptor located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-53716 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidine ring and the subsequent attachment of the phenyl and pyridinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of CGP-53716 follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process includes rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
CGP-53716 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the phenyl or pyridinyl rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of CGP-53716, which can have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and to develop more potent and selective inhibitors .
Scientific Research Applications
CGP-53716 has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the inhibition of kinase activity and to develop new kinase inhibitors.
Biology: The compound is used to investigate the role of platelet-derived growth factor receptors in cellular processes such as proliferation, migration, and differentiation.
Medicine: CGP-53716 has potential therapeutic applications in treating cancers and other diseases involving abnormal cellular proliferation.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting kinase activity .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another kinase inhibitor that targets the BCR-ABL tyrosine kinase and is used in the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A kinase inhibitor that targets multiple kinases, including RAF kinases, and is used in the treatment of liver, kidney, and thyroid cancers
Uniqueness
CGP-53716 is unique in its selective inhibition of platelet-derived growth factor receptor beta and v-Abl kinases, making it a valuable tool for studying the specific roles of these receptors in various diseases. Its selectivity and potency distinguish it from other kinase inhibitors, which may have broader or different target profiles .
Properties
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-16-9-10-19(26-22(29)17-6-3-2-4-7-17)14-21(16)28-23-25-13-11-20(27-23)18-8-5-12-24-15-18/h2-15H,1H3,(H,26,29)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEJSOXEHKCNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide?
A1: this compound, also known as Imatinib, acts as a potent and selective inhibitor of tyrosine kinases. [] It specifically targets the tyrosine kinase activity of the Bcr-Abl fusion protein, which is responsible for the development of chronic myeloid leukemia (CML). [] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing its activation and subsequent downstream signaling, ultimately leading to the death of leukemia cells. []
Q2: What are the downstream effects of Imatinib inhibiting the PDGF receptor tyrosine kinase?
A3: Inhibiting the PDGF receptor tyrosine kinase with Imatinib disrupts various downstream signaling events. It blocks PDGF-induced phosphorylation of mitogen-activated protein kinase (MAPK) [, ], decreases the expression of c-Fos protein [], and inhibits DNA synthesis induced by PDGF, bFGF, and EGF. [] These effects collectively contribute to the inhibition of cell growth and proliferation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2998979.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2998980.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)
![4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2998982.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)

![5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998987.png)



![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)
![1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2998996.png)

